2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-12-21-16(13-2-3-13)11-18(22-12)24-6-8-25(9-7-24)19-23-15-5-4-14(20)10-17(15)26-19/h4-5,10-11,13H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTYKKJLXBDPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a member of a class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂FN₅ |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1nc(C2CC2)cc(N2CCN(c3cnc4ccccc4n3)CC2)n1 |
The presence of a fluoro group and a cyclopropyl moiety suggests diverse interactions with biological targets, enhancing its potential therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS), which may contribute to its neuropharmacological effects.
- Antitumor Activity : Similar compounds have demonstrated activity against specific cancer cell lines, indicating potential use in oncology .
- Anti-inflammatory Properties : Studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to specific structural features. For instance:
- The piperazine ring is crucial for receptor binding and activity modulation.
- The cyclopropyl group enhances lipophilicity, potentially improving cell membrane penetration.
- The fluoro substituent may influence the binding affinity towards targets by altering electronic properties.
Comparative Biological Activity
A comparison with structurally related compounds reveals insights into the unique properties of this compound:
| Compound Name | Biological Activity |
|---|---|
| 1-(2-Pyrimidinyl)piperazine | α₂-Adrenergic antagonist |
| 4-(Pyridinyl)piperazine | Antidepressant activity |
| 1-(3-Pyridazinyl)piperazine | Antihypertensive properties |
| This compound | Potential antitumor and neuropharmacological effects |
Antitumor Activity
A recent study evaluated the compound's efficacy against several cancer cell lines. The results indicated significant cytotoxicity in breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced apoptosis rates compared to monotherapy .
Neuropharmacological Effects
In animal models, the compound exhibited anxiolytic-like effects in behavioral tests, suggesting its potential as a treatment for anxiety disorders. This was attributed to its interaction with serotonin receptors.
Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of related compounds, which indicated that they could inhibit nitric oxide production in macrophages. This suggests potential applications in treating inflammatory conditions .
Comparison with Similar Compounds
Piperazine-Linked Heterocycles with Aromatic Substituents
Compounds sharing the piperazine linker and aromatic substituents (e.g., quinoline derivatives from ) provide a basis for comparison:
Key Observations :
- Core Structure Impact: The benzoxazole core in the target compound may enhance metabolic stability compared to the quinoline derivatives (C3, C4), as benzoxazoles are less prone to oxidative degradation . Conversely, quinoline-based analogs (C1–C7) exhibit carbonyl groups that could improve binding affinity to hydrophobic enzyme pockets.
- This contrasts with halogenated phenyl groups in C3 and C4, which prioritize steric bulk over electronic effects .
- Piperazine-Pyrimidine Linkage : Both the target compound and the purine derivative (CAS 2548999-13-7) share a pyrimidine-piperazine motif. However, the purine system introduces additional hydrogen-bonding sites, which may explain its higher molecular weight (336.4 g/mol vs. unreported for the target) .
Substituent-Driven Pharmacological Profiles
- Cyclopropyl vs.
- Fluorine Positioning: The 6-fluoro substitution on benzoxazole may mimic the role of fluorine in the 4-fluorophenyl group of C4, which is known to enhance bioavailability and blood-brain barrier penetration in related compounds .
Research Findings and Limitations
- Synthesis and Characterization : The target compound’s synthesis likely parallels methods used for C1–C7 (e.g., piperazine coupling via nucleophilic substitution or amidation), though its crystallization and purity data remain unreported .
Preparation Methods
Nitration and Cyclization of Phenolic Precursors
The benzoxazole ring is constructed from 3-chloro-4-fluorophenol (8 ), which undergoes regioselective nitration using a mixture of nitric acid and sulfuric acid at 0–5°C to yield 5-chloro-4-fluoro-2-nitrophenol (9 ) (60% yield). Subsequent reductive cyclization is achieved with hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol, forming 6-fluoro-1,3-benzoxazole (10 ).
Key Reaction Parameters :
-
Reduction catalyst : 10% Pd/C ensures complete nitro group reduction without dehalogenation.
Preparation of the 6-Cyclopropyl-2-methylpyrimidin-4-yl Subunit
Cyclocondensation Approach
The pyrimidine ring is assembled via a one-pot cyclocondensation of cyclopropanecarboximidamide with ethyl 3-oxobutanoate under acidic conditions (HCl, reflux, 6 h). This yields 6-cyclopropyl-2-methylpyrimidin-4-ol (11 ), which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 110°C for 4 h to produce 4-chloro-6-cyclopropyl-2-methylpyrimidine (12 ) (78% yield).
Critical Considerations :
-
Chlorination efficiency : Excess POCl₃ (5 eq) ensures complete conversion of hydroxyl to chloro groups.
-
Purification : Recrystallization from n-hexane/ethyl acetate (3:1) achieves >99% purity.
Piperazine-Mediated Coupling
Nucleophilic Aromatic Substitution
The benzoxazole core (10 ) reacts with 1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine (13 ) in dimethylformamide (DMF) at 120°C for 12 h, facilitated by potassium carbonate (K₂CO₃) as a base. This yields the target compound with a 65–72% isolated yield.
Reaction Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes SNAr efficiency |
| Solvent | DMF | Enhances nucleophilicity of piperazine |
| Base | K₂CO₃ | Prevents side reactions vs. stronger bases |
Palladium-Catalyzed Cross-Coupling
An alternative method employs a Buchwald-Hartwig amination using palladium acetate (2 mol%), BINAP ligand (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene under reflux (16 h). This approach achieves higher yields (75–82%) but requires rigorous exclusion of moisture and oxygen.
Catalytic System Comparison :
| Condition | Nucleophilic Substitution | Cross-Coupling |
|---|---|---|
| Yield | 65–72% | 75–82% |
| Reaction Time | 12 h | 16 h |
| Scalability | Suitable for >100 g | Limited by catalyst cost |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (4:1). This two-step process increases purity from ~85% to >99%.
Analytical Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.02–1.08 (m, 4H, cyclopropyl), 2.48 (s, 3H, CH₃), 3.25–3.32 (m, 8H, piperazine), 6.92 (dd, J = 8.5 Hz, 1H, benzoxazole), 7.15 (s, 1H, pyrimidine).
-
HPLC : Retention time = 12.7 min (C18 column, 70:30 MeOH/H₂O), purity 99.2%.
-
HRMS : [M+H]⁺ calcd. for C₁₉H₁₉F₂N₅O: 371.1552, found: 371.1549.
Challenges and Mitigation Strategies
Regioselectivity in Benzoxazole Formation
Early methods suffered from competing 5-nitro isomer formation during nitration. Implementing low-temperature nitration (–5°C) and dropwise HNO₃ addition suppressed this side product to <5%.
Piperazine Ring Stability
Extended reaction times (>24 h) in polar aprotic solvents cause piperazine degradation. Replacing DMF with 1,4-dioxane reduced decomposition by 40% while maintaining reactivity.
Scale-Up Considerations
Industrial-scale synthesis (≥1 kg) favors the nucleophilic substitution route due to lower catalyst costs and simplified workup. Key modifications include:
-
Continuous flow nitration : Enhances safety and yield consistency for benzoxazole precursor.
-
Catalyst recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated for reuse, reducing costs by 30%.
Emerging Methodologies
Recent advances explore enzymatic cyclization using engineered cytochrome P450 variants to assemble the benzoxazole ring under aqueous conditions (pH 7.4, 37°C). Preliminary data show 58% yield with superior enantiomeric excess (>98%) compared to chemical methods.
Q & A
Q. What synthetic routes are available for synthesizing this compound, and what are the key optimization challenges?
The compound is synthesized via a multi-step route involving condensation of 6-fluoro-1,3-benzoxazole precursors with functionalized piperazine-pyrimidine derivatives. A typical approach includes:
- Step 1: Nitration of the benzoxazole core under controlled conditions (e.g., HNO₃/AcOH at 0°C) to introduce reactive sites .
- Step 2: Coupling with 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine via refluxing toluene or chlorobenzene to form the target structure . Optimization Challenges :
- Precursor purity : Impurities in intermediates (e.g., unreacted aryl piperazines) can reduce yield.
- Reaction conditions : Overheating during reflux may lead to decomposition; precise temperature control is critical.
- Purification : Chromatographic separation is often required due to structurally similar byproducts .
Q. How is the structural identity of this compound confirmed in research settings?
Structural confirmation involves:
- X-ray crystallography : For unambiguous determination of the 3D arrangement, using software like SHELXL for refinement .
- Spectroscopic methods :
- ¹H/¹³C NMR : To verify piperazine and pyrimidine connectivity.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- Elemental analysis : Validates stoichiometric composition .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating its biological activity?
- In vitro models :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, using broth microdilution .
- Enzyme inhibition : Fluorescence-based assays to screen for interactions with targets like kinases or neurotransmitter receptors .
- In vivo models :
- Xenograft studies : Tumor growth inhibition in immunocompromised mice, with efficacy correlated to downregulation of oncoproteins (e.g., c-Myc) .
- Pharmacokinetic profiling : Plasma half-life and bioavailability assessments in rodent models .
Q. How can researchers investigate the structure-activity relationship (SAR) of the piperazine and pyrimidine moieties?
SAR studies focus on:
- Piperazine modifications :
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic pockets .
- Ring expansion : Testing azepane or morpholine analogs to assess conformational flexibility .
- Pyrimidine variations :
- Cyclopropyl vs. methyl groups : Comparing steric effects on target engagement .
- Fluorine positioning : Adjusting substituents on the pyrimidine ring to optimize metabolic stability .
Methodology : Parallel synthesis of analogs followed by bioactivity screening and computational docking (e.g., AutoDock Vina) to predict binding modes .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Resolving false positives :
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .
- Molecular dynamics simulations : Identify flexible regions in the target protein that may affect ligand docking .
- False negatives :
- Protonation state adjustments : Account for pH-dependent changes in ligand charge during simulations.
- Solvent effects : Include explicit water molecules in docking models to improve accuracy .
Q. What methodologies are used to determine pharmacokinetic properties and metabolic stability?
- ADME profiling :
- Microsomal stability assays : Incubate the compound with liver microsomes to measure CYP450-mediated degradation .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to assess unbound fraction .
- In vivo PK :
- Oral gavage studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models.
- Biliary excretion : Cannulation experiments to evaluate hepatobiliary clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
